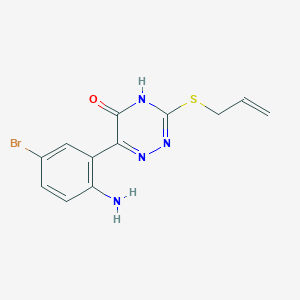
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butan-2-yl group, a dimethylsulfamoyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzamide core, followed by the introduction of the butan-2-yl and dimethylsulfamoyl groups. Common reagents used in these reactions include fluorobenzoyl chloride, butan-2-amine, and dimethylsulfamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorobenzenes.
科学的研究の応用
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamide moiety is crucial for binding to these targets, while the butan-2-yl and dimethylsulfamoyl groups modulate its activity and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction processes.
類似化合物との比較
Similar Compounds
- N-butan-2-yl-5-(dimethylsulfamoyl)-2-methylbenzamide
- N-butan-2-yl-5-chloro-2,4-dimethoxyaniline
Uniqueness
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts.
特性
IUPAC Name |
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-5-9(2)15-13(17)11-8-10(6-7-12(11)14)20(18,19)16(3)4/h6-9H,5H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGTYHYKVFHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B5993632.png)

![1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5993650.png)
![N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide](/img/structure/B5993655.png)
![2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5993662.png)
![3-{4-[4-(3-methylbutanoyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5993673.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5993678.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5993680.png)
![2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine](/img/structure/B5993688.png)
![2-{1-cyclopentyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993696.png)
![2-{1-cyclohexyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993700.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5993701.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5993708.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}succinamide](/img/structure/B5993714.png)
